
2,6-二氯-4-(三氟甲基)吡啶
描述
“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities . It is also used in laboratory chemicals, food, drug, pesticide, or biocidal product use .
Synthesis Analysis
A technology of trifluoromethyl and cyano group is applied in the field of preparation of 3-cyano-2,6-dichloro-4-pyridine . This method can solve the problem of large amount of phosphorus oxychloride, low yield, long reaction time, etc. problems, to achieve the effect of improving reaction safety, high yield, and high product quality .Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-(trifluoromethyl)pyridine” is C6H2Cl2F3N . The molecular weight is approximately 215.99 .Chemical Reactions Analysis
The chemical reactions of “2,6-Dichloro-4-(trifluoromethyl)pyridine” involve the transformation of the chloride into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a colorless to light yellow clear liquid . It has a boiling point of 57 °C/10 mmHg , and a specific gravity of 1.54 . The refractive index is 1.47 .科学研究应用
农业化学工业
2,6-二氯-4-(三氟甲基)吡啶: 是活性农药成分中的关键结构单元。它的衍生物主要用于保护作物免受病虫害。 氟原子理化性质和吡啶部分特性的独特结合使其具有高效性 .
制药工业
含有三氟甲基吡啶 (TFMP) 部分的几种药物已被批准上市。 该化合物作为合成各种药物的中间体,许多候选药物目前正在进行临床试验 .
兽医学
在兽医学中,2,6-二氯-4-(三氟甲基)吡啶 衍生物被使用。 两种具有 TFMP 结构的兽药产品已获得市场批准,表明其在该领域的重要性 .
杀虫剂的合成
该化合物作为合成多种作物保护产品的化学中间体,需求量很大。 它在生产更有效和更环保的杀虫剂中起着至关重要的作用 .
有机合成中间体
该化合物用作有机合成的中间体,有助于开发在包括材料科学在内的各个领域具有潜在应用的新型化合物 .
功能材料
功能材料的进步得益于含氟有机化合物的开发,如2,6-二氯-4-(三氟甲基)吡啶。 这些材料具有独特的特性,在创造创新产品方面很有价值 .
作用机制
Target of Action
It is known that the compound is used in the synthesis of drugs with anti-tumor activity , suggesting that it may interact with targets involved in cell proliferation and growth.
Mode of Action
As a building block in the synthesis of anti-tumor drugs , it is likely that it interacts with its targets to inhibit cell growth and proliferation, although the specific interactions and changes induced by the compound remain to be elucidated.
Biochemical Pathways
Given its use in anti-tumor drug synthesis , it may be involved in pathways related to cell cycle regulation, apoptosis, and DNA repair, among others.
Result of Action
Given its use in the synthesis of anti-tumor drugs , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other forms of cell death in tumor cells.
安全和危害
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNQWVYYVLCZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334510 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39890-98-7 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to obtain 2,6-dichloro-4-(trifluoromethyl)pyridine?
A1: The provided research outlines two primary synthetic routes for 2,6-dichloro-4-(trifluoromethyl)pyridine:
- Starting with ethyl trifluoroacetate: This method utilizes commercially available ethyl trifluoroacetate as the starting material. []
- Starting with trifluoroacetaldehyde: This approach employs trifluoroacetaldehyde as the starting material to access the target compound. []
Q2: Can 2,6-dichloro-4-(trifluoromethyl)pyridine be used as a substrate in Suzuki-Miyaura cross-coupling reactions?
A2: Yes, research indicates that 2,6-dichloro-4-(trifluoromethyl)pyridine can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This reaction can be tuned to achieve selective substitution of either one or both chlorine atoms with different aryl groups. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



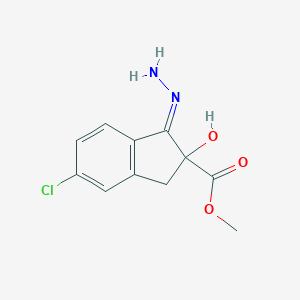
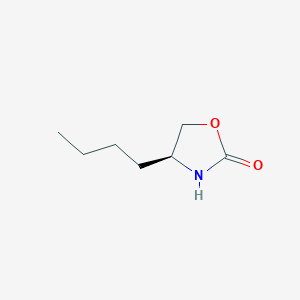

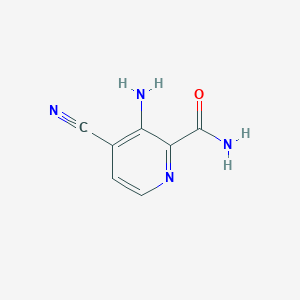
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)
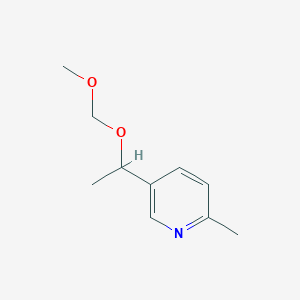
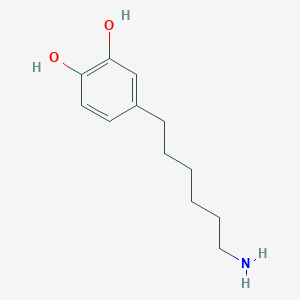
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
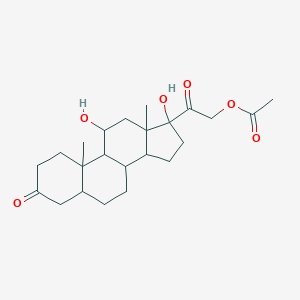


![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)

